What are the chemical properties of Azide-PEG6-Tos?
What are the chemical properties of Azide-PEG6-Tos?
An In-depth Technical Guide to the Chemical Properties of Azide-PEG6-Tos
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azide-PEG6-Tos, with the IUPAC name 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, is a heterobifunctional, non-cleavable linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group, a flexible hexaethylene glycol (PEG6) spacer, and a terminal tosylate group, provides a versatile platform for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and common applications of Azide-PEG6-Tos, supported by experimental protocols and graphical representations to facilitate its use in research and development.
General and Physicochemical Properties
Azide-PEG6-Tos is characterized by its bifunctional nature, imparted by the azide and tosylate groups, and the advantageous physicochemical properties endowed by the PEG spacer. The PEG chain enhances aqueous solubility and provides flexibility to the linked molecules.[1][1] It typically appears as a colorless to light yellow oily liquid at room temperature.[1]
Table 1: General and Physicochemical Properties of Azide-PEG6-Tos
| Property | Value |
| IUPAC Name | 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate[1][1] |
| Synonyms | Azide-PEG6-Tosylate; 17-azido-3,6,9,12,15-pentaoxaheptadecyl 4-methylbenzenesulfonate |
| CAS Number | 906007-10-1 |
| Molecular Formula | C₁₉H₃₁N₃O₈S |
| Molecular Weight | 461.53 g/mol |
| Appearance | Colorless to light yellow oily liquid |
| Solubility | Soluble in DMSO; The PEG spacer enhances solubility in aqueous media. |
| Storage Conditions | Short term (days to weeks): Dry, dark, 0 - 4°C. Long term (months to years): -20°C. |
Molecular Structure and Composition
The molecular architecture of Azide-PEG6-Tos is central to its utility. It consists of three key components: an azide (N₃) group, a tosylate (OTs) group, and a six-unit polyethylene glycol (PEG) chain that links them. The azide group is a versatile functional handle for "click chemistry," while the tosylate serves as an excellent leaving group for nucleophilic substitution reactions.
Table 2: Elemental Composition of Azide-PEG6-Tos
| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent |
| Carbon | C | 12.011 | 19 | 49.45% |
| Hydrogen | H | 1.008 | 31 | 6.77% |
| Nitrogen | N | 14.007 | 3 | 9.11% |
| Oxygen | O | 15.999 | 8 | 27.74% |
| Sulfur | S | 32.06 | 1 | 6.94% |
Spectroscopic and Analytical Data
The structural integrity and purity of Azide-PEG6-Tos are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework of the compound.
Table 3: ¹H NMR Spectroscopic Data (CDCl₃, 300-400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.78 | Doublet | 2H | Aromatic protons (ortho to sulfonyl group) |
| ~7.33 | Doublet | 2H | Aromatic protons (meta to sulfonyl group) |
| ~2.44 | Singlet | 3H | Methyl group of tosylate |
Table 4: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 127-145 | Aromatic carbons of the tosylate group |
| ~144 | Ipso carbon (attached to sulfonyl group) |
| ~21.7 | Methyl carbon of the tosylate group |
| Note | The carbon adjacent to the azide group exhibits a characteristic chemical shift that confirms its successful incorporation. |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to validate the molecular weight of Azide-PEG6-Tos.
Table 5: Mass Spectrometric Data (ESI-MS, Positive Ionization Mode)
| Ion | m/z (Observed) | Description |
| [M+H]⁺ | 462.19 | Protonated molecule |
| [M+Na]⁺ | 484.17 | Sodium adduct |
| [M+K]⁺ | 500.15 | Potassium adduct |
| [M-N₂+H]⁺ | 433.19 | Fragment ion (loss of N₂) |
| [M-Tosyl+H]⁺ | 307.18 | Fragment ion (loss of tosyl group) |
| Theoretical Monoisotopic Mass | 461.18318613 Da |
Chemical Reactivity and Applications
The utility of Azide-PEG6-Tos stems from the orthogonal reactivity of its two terminal functional groups.
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Azide Group Reactivity : The azide moiety is primarily used in click chemistry reactions. It undergoes highly efficient and specific cycloaddition with alkynes in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage. This reaction is widely used for bioconjugation, attaching the linker to proteins, peptides, or modified oligonucleotides.
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Tosylate Group Reactivity : The tosylate group is an excellent leaving group, making the other end of the molecule susceptible to nucleophilic substitution by various nucleophiles such as amines, thiols, or carboxylates.
This dual reactivity makes Azide-PEG6-Tos a valuable tool in several applications:
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PROTACs : It serves as a flexible PEG linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.
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Drug Delivery : The PEG spacer can improve the pharmacokinetic properties of conjugated drugs by increasing their solubility and circulation time.
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Surface Modification : It can be used to functionalize surfaces to enhance their biocompatibility.
Experimental Protocols
Representative Synthesis of Azide-PEG-Tos
The synthesis of Azide-PEG6-Tos is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
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Tosylation of Hexaethylene Glycol : Hexaethylene glycol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane (DCM) at a controlled temperature (typically 0°C to room temperature). This step selectively tosylates one of the terminal hydroxyl groups.
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Azidation : The resulting mono-tosylated PEG is then reacted with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The reaction involves the nucleophilic displacement of the tosylate group by the azide ion.
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Purification : The final product, Azide-PEG6-Tos, is purified from the reaction mixture using techniques such as column chromatography on silica gel to remove unreacted starting materials and byproducts.
NMR Spectroscopic Analysis
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Sample Preparation : Dissolve approximately 5-10 mg of Azide-PEG6-Tos in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
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Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum for analysis. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometric Analysis
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Sample Preparation : Prepare a dilute solution of Azide-PEG6-Tos (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
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Data Acquisition : Infuse the sample solution into an ESI-MS instrument. Acquire data in the positive ion mode over an appropriate m/z range (e.g., 100-1000).
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Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) and characteristic fragment ions to confirm the molecular weight and structure.
Visualizations
Synthesis Workflow
Caption: General synthesis pathway for Azide-PEG6-Tos.
Key Chemical Reactions
Caption: Orthogonal reactivity of Azide-PEG6-Tos.
Application in PROTAC Synthesis
Caption: Workflow for synthesizing a PROTAC using Azide-PEG6-Tos.
